

E4177 Administration Route for Preclinical Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: E4177

Cat. No.: B1671017

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Introduction

E4177 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor is a critical therapeutic target for cardiovascular diseases, particularly hypertension. **E4177**'s high affinity and selectivity for the AT1 receptor make it a valuable tool for preclinical research aimed at understanding the pathophysiology of cardiovascular disorders and developing novel therapeutic interventions.

These application notes provide detailed protocols for the administration of **E4177** in preclinical models, focusing on common routes of administration and relevant experimental designs. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of **E4177**.

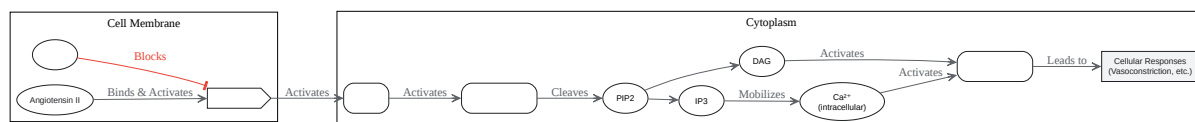
Quantitative Data Summary

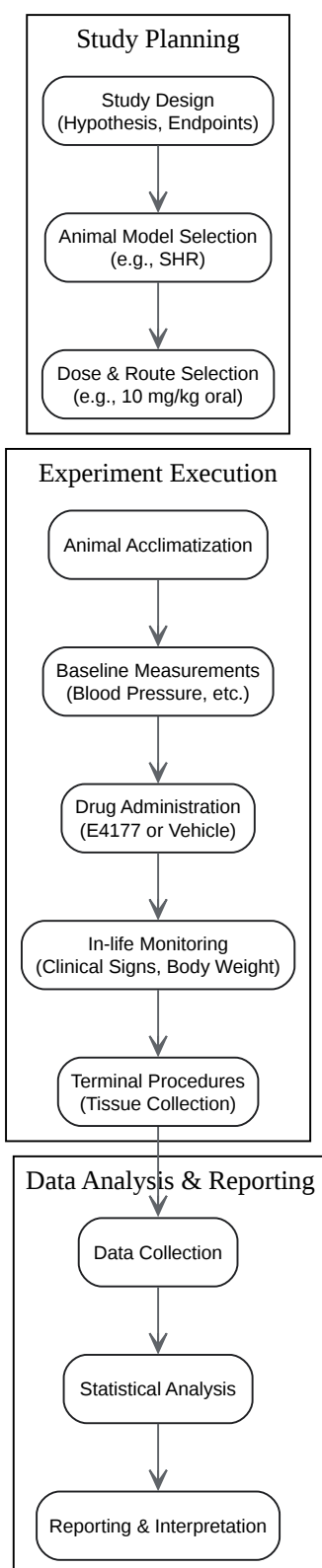
The following table summarizes key in vitro and in vivo data for **E4177** and comparable AT1R antagonists. This information is crucial for dose selection and study design.

Compound	Parameter	Species	Tissue/Model	Value	Reference
E4177	IC50	Rat	Adrenal Cortex	(5.2 +/- 1.0) x 10 ⁻⁸ M	[1]
IC50	Rat	Liver	(1.2 +/- 0.3) x 10 ⁻⁷ M	[1]	
In Vivo Dose	Rat	Sprague-Dawley	1 mg/kg (intravenous)		
Losartan	IC50	Rat	Adrenal Cortex	(6.0 +/- 0.9) x 10 ⁻⁸ M	[1]
IC50	Rat	Liver	(1.3 +/- 0.5) x 10 ⁻⁷ M	[1]	
Oral Dose	Rat	Spontaneously Hypertensive	10 mg/kg/day (in drinking water)		
Telmisartan	Oral Dose	Rat	Sprague-Dawley	8 mg/kg/day (oral gavage)	[2]
Oral Bioavailability	Rat	-	Dose-dependent	[3]	

Signaling Pathway

The primary mechanism of action of **E4177** is the blockade of the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II.





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- 2. Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Complicated Nonlinear Pharmacokinetics of Orally Administered Telmisartan in Rats Using a Stable Isotope-IV Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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